Metilarsonato monosódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium methanearsonate is also known as Monosodium Acid Methane Arsonate Sesquihydrate. It is an environmental toxic compound. It also functions as a commonly used herbicide for weed control in grass.

Mecanismo De Acción

Monosodium methanearsonate, also known as Sodium methylarsonate or “Bueno”, is an arsenic-based herbicide . It is an organo-arsenate, which is less toxic than the inorganic form of arsenates . This compound has been used extensively in agriculture and other sectors due to its effectiveness in controlling a broad spectrum of weeds . The mechanism of action of Monosodium methanearsonate involves several steps and factors, which are discussed below:

Target of Action

The primary targets of Monosodium methanearsonate are various types of grasses and broadleaf weeds . It is registered for use on cotton, sod farms, golf courses, and highway rights-of-way .

Mode of Action

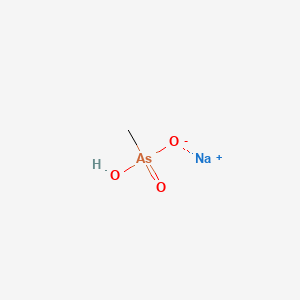

Monosodium methanearsonate, in water, dissociates into ions of sodium (Na+) and monomethylarsonic acid (MMA−), which is the herbicide’s active component .

Biochemical Pathways

In the environment, certain soil microorganisms can methylate MMA to dimethylarsinic acid (DMA), while others can demethylate MMA to inorganic arsenic (iAs) . The fate of MMA in soil is controlled by microbial activity and sorption to solid surfaces . Over time, a greater portion of MMA and iAs becomes immobile and unavailable to soil microorganisms and to leaching .

Pharmacokinetics

It is known that the compound is highly water-soluble . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Monosodium methanearsonate’s action include significant cytotoxicity and the induction of a number of stress genes . The specific effects can vary depending on the form of arsenic involved, with inorganic forms being more potent than organic ones .

Action Environment

The action of Monosodium methanearsonate is influenced by various environmental factors. These include aeration condition, temperature, pH, and the availability of nutrients . The precise nature and extent of each of these processes can vary depending on site-specific conditions . Such variability is constrained in typical use areas that are highly managed .

Aplicaciones Científicas De Investigación

Herbicida en Sistemas Agronómicos

MSMA es un herbicida postemergente eficaz que se usa comúnmente en varios sistemas agronómicos . Se ha utilizado para caracterizar el destino y el comportamiento ambientales del arsénico (As) después del uso de MSMA en estos sistemas . Sin embargo, el destino final del As y sus posibles amenazas para la calidad del agua y la salud ambiental después de la aplicación de MSMA dentro de diferentes sistemas y entornos agronómicos siguen siendo áreas de investigación activa .

Control de Malezas en Campos de Algodón

MSMA se usa para controlar las malezas en los campos de algodón . Este uso se limita a dos aplicaciones por año de dos libras de ingrediente activo por acre cada una, una vez que las plantas están creciendo (también llamada aplicación postemergente) . Los cultivadores de algodón también deben mantener una zona de amortiguamiento de 50 pies alrededor de los cuerpos de agua permanentes .

Control de la Hierba de Johnson en la Caña de Azúcar

MSMA se ha utilizado eficazmente para el control postemergente de la hierba de Johnson rizomatosa (Sorghum halepense (L.) Pers.) en caña de azúcar de retoño . Dos aplicaciones de MSMA en primavera controlaron el 95% de la hierba de Johnson .

Manejo de Malezas en Algodón Tolerante al Bromoxynil de No Labranza

MSMA se ha utilizado para el manejo de malezas en algodón tolerante al bromoxynil de no labranza .

Transformación a Arsénico Inorgánico

El arsénico de las aplicaciones de MSMA puede transformarse y existir en varios estados de valencia como formas inorgánicas u orgánicas . El alcance, la cinética y las vías de transformación de las especies de As siguen estando poco esclarecidos para entornos de campo reales y complejos .

Impacto Ambiental y Regulación

Han surgido preocupaciones sobre los posibles efectos adversos del arsénico derivado del MSMA sobre el medio ambiente . Las tasas y el alcance de la transformación de MSMA a arsénico inorgánico, que afectan su movilidad y toxicidad, son factores primordiales en las decisiones regulatorias que se están tomando actualmente sobre la elegibilidad para el re-registro de los pesticidas arsenicales orgánicos .

Análisis Bioquímico

Biochemical Properties

Monosodium methanearsonate plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. The compound dissociates into ions of sodium and monomethylarsonic acid in water, with the latter being the active component. Monomethylarsonic acid can interact with soil microorganisms, which can methylate it to dimethylarsinic acid or demethylate it to inorganic arsenic . These interactions are crucial for the compound’s herbicidal activity, as they influence its stability and effectiveness in the environment.

Cellular Effects

Monosodium methanearsonate has been shown to affect various types of cells and cellular processes. In laboratory studies, the compound has demonstrated dose-dependent toxicity in avian species, such as zebra finches, leading to significant weight loss and accumulation of arsenic in specific tissues . The compound’s influence on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to monosodium methanearsonate can result in changes in the levels of specific metabolites and disruption of normal cellular processes.

Molecular Mechanism

The molecular mechanism of action of monosodium methanearsonate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s active component, monomethylarsonic acid, can bind to enzymes and proteins, inhibiting their activity and leading to cellular toxicity . Additionally, the compound can induce oxidative stress and disrupt normal cellular functions by interfering with critical biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monosodium methanearsonate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, monosodium methanearsonate can degrade into less toxic forms, reducing its long-term impact on cellular function. Prolonged exposure to the compound can still result in significant cellular and biochemical changes.

Dosage Effects in Animal Models

The effects of monosodium methanearsonate vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to severe toxicity, including weight loss, organ damage, and altered reproductive behavior . In contrast, lower doses may have minimal effects on growth and survival but can still impact specific cellular processes and functions.

Metabolic Pathways

Monosodium methanearsonate is involved in several metabolic pathways, including its reduction to monomethylarsonic acid and further methylation to dimethylarsinic acid . These metabolic transformations are mediated by specific enzymes and cofactors, which play a crucial role in the compound’s detoxification and elimination from the body. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites in cells and tissues.

Transport and Distribution

The transport and distribution of monosodium methanearsonate within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms and distributed to various tissues, where it can accumulate and exert its toxic effects. The localization and accumulation of monosodium methanearsonate are critical factors in determining its overall impact on cellular function and health.

Subcellular Localization

Monosodium methanearsonate’s subcellular localization can affect its activity and function within cells. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall toxicity. Understanding the subcellular distribution of monosodium methanearsonate is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

Número CAS |

2163-80-6 |

|---|---|

Fórmula molecular |

CH5AsNaO3 |

Peso molecular |

162.960 g/mol |

Nombre IUPAC |

sodium;hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5); |

Clave InChI |

SIZGZEGQPAOWBL-UHFFFAOYSA-N |

SMILES |

C[As](=O)(O)[O-].[Na+] |

SMILES isomérico |

C[As](=O)(O)[O-].[Na+] |

SMILES canónico |

C[As](=O)(O)O.[Na] |

Apariencia |

Solid powder |

Punto de ebullición |

Decomposes (NTP, 1992) |

Color/Form |

White solid |

Densidad |

(DSMA) 1.0 at 68.0° F (MSMA solutions) 1.4-1.6 at 20°C (liquid) (USCG, 1999) 1.535 /51% w/v aqueous technical/ |

melting_point |

235 to 241 °F (NTP, 1992) 130-140 °C |

Key on ui other cas no. |

2163-80-6 |

Descripción física |

Methanearsonic acid, [sodium salt] appears as odorless colorless solid. Solution may be red or green. Solid may float or sink in water; solid and solution mix with water. (USCG, 1999) |

Pictogramas |

Acute Toxic; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

124-58-3 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

greater than or equal to 100 mg/mL at 72° F (NTP, 1992) 3.58 M 16 g/100 ml in methanol @ 25 °C; 0.005 g/100 ml in hexane @ 25 °C Insoluble in most organic solvents In water, 5.8X10+5 mg/l @ 20 °C. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |

Presión de vapor |

7.50e-08 mmHg 1X10-5 Pa @ 25 °C (7.8X10-8 mm Hg) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)